molecular formula C18H17N3O3S B2891422 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851802-14-7

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No. B2891422
CAS RN: 851802-14-7
M. Wt: 355.41
InChI Key: SGBUMPHIGPIMQC-UHFFFAOYSA-N
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Description

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic molecule that contains several functional groups, including a tolyl group , a nitrobenzyl group, and an imidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or by using Grignard reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The tolyl group is a type of aryl group commonly found in diverse chemical compounds . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the tolyl group could undergo reactions such as Williamson etherification or C-C coupling reactions .

Scientific Research Applications

Enzyme Inhibition and Antioxidant Activities

Compounds containing thiazole moieties, which are structurally related to (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, have been synthesized and shown to exhibit significant enzyme inhibition activities. For instance, certain aminothiazoles demonstrated α-glucosidase and α-amylase inhibitory activities, suggesting potential applications in managing diabetes (Satheesh et al., 2017). Additionally, these compounds have been identified as potent antioxidants, with some derivatives showing better antioxidant activity than traditional antioxidants in various assays (Reddy et al., 2015).

Antibacterial and Antimicrobial Properties

Compounds structurally similar to the queried chemical have been explored for their antimicrobial properties. Research has shown that certain derivatives, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone and its analogues, possess antibacterial and antioxidant activities, indicating their potential as antimicrobial agents (Rashmi et al., 2014).

Magnetic Characterization

In the field of material science, derivatives of imidazole, which share a common structural motif with the queried compound, have been synthesized and characterized for their magnetic properties. For example, poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals has been studied, indicating potential applications in magnetic materials and devices (Miura et al., 1993).

Synthesis of Labelled Compounds for Pharmacological Studies

Compounds similar to (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone have been used in the synthesis of labelled compounds for pharmacological research. For instance, 14C-labelling of certain imidazole derivatives has been achieved, providing important tools for studying the pharmacokinetics and mechanism of action of potential antihypertensive drugs (Saemian et al., 2012).

Corrosion Inhibition

Research has also been conducted on compounds structurally related to the queried chemical for their use in corrosion inhibition. For instance, a study on the corrosion inhibition properties of a benzimidazole derivative in acidic medium showed significant inhibition efficiency, suggesting applications in materials protection and engineering (Fergachi et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the specific biological target of the compound .

properties

IUPAC Name

(4-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-2-6-15(7-3-13)17(22)20-11-10-19-18(20)25-12-14-4-8-16(9-5-14)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBUMPHIGPIMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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